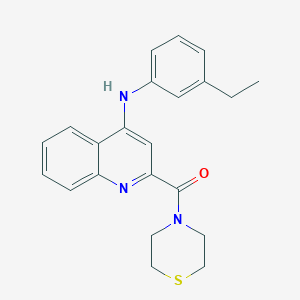
(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone is a useful research compound. Its molecular formula is C22H23N3OS and its molecular weight is 377.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It is known that derivatives of quinolin-2-one are important starting materials for drugs and have various applications in organic synthesis .
Mode of Action
Quinolin-2-ones are generally synthesized by direct carbonylation of o-alkenylanilines . This process is practical, efficient, and beneficial for subsequent drug discovery and production .
Biochemical Pathways
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has been a subject of great interest .
Result of Action
Quinolin-2-ones are known to be present in a vast number of natural and synthetic organic compounds with valuable properties .
Action Environment
The synthesis of quinolin-2-ones by direct carbonylation is known to be influenced by various factors such as the source of the carbonyl used, which includes carbon monoxide, carbon dioxide, and triphosgene .
生物活性
The compound (4-((3-Ethylphenyl)amino)quinolin-2-yl)(thiomorpholino)methanone, with the molecular formula C22H23N3OS and a molecular weight of 377.51 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity based on available research data, including case studies, mechanisms of action, and comparative analyses.
Chemical Structure
The compound is characterized by the following structural features:
- Quinoline moiety : A bicyclic structure that is often associated with various pharmacological activities.
- Thiomorpholine group : This cyclic structure contributes to the compound's lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the realms of anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The quinoline scaffold is known for its ability to interact with various cellular targets, including DNA and proteins involved in cell signaling pathways. Studies suggest that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
-
Case Studies :
- In vitro studies demonstrated that derivatives of quinoline exhibit IC50 values ranging from nanomolar to low micromolar concentrations against various cancer cell lines, indicating potent anticancer activity .
- A recent study highlighted that compounds similar to this compound showed significant cytotoxic effects on breast cancer cells, with mechanisms involving the modulation of apoptosis-related proteins .
Antimicrobial Activity
- Mechanism of Action : The presence of the thiomorpholino group may enhance the compound's ability to penetrate bacterial membranes, leading to effective antimicrobial activity.
-
Research Findings :
- Preliminary studies have shown that quinoline derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests it may inhibit bacterial growth through interference with nucleic acid synthesis .
Data Table: Biological Activity Summary
Comparative Analysis
Comparative studies with other quinoline derivatives reveal that while many share similar mechanisms, variations in substituents significantly influence their potency and selectivity. For instance, compounds with electron-donating groups tend to exhibit enhanced activity compared to those with electron-withdrawing groups.
属性
IUPAC Name |
[4-(3-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-6-5-7-17(14-16)23-20-15-21(22(26)25-10-12-27-13-11-25)24-19-9-4-3-8-18(19)20/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZBOVZPHFYTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













